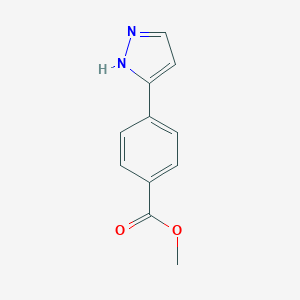
3-methoxy-5-methyl-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-5-methyl-1H-pyrazol-4-amine, also known as MMMP, is a chemical compound with potential applications in scientific research. It is a member of the pyrazole family of compounds, which have been extensively studied for their biological activities. MMMP has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of interest to researchers in various fields. In
作用机制
The mechanism of action of 3-methoxy-5-methyl-1H-pyrazol-4-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors. This compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cell division and ultimately cell death. This compound has also been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including anti-cancer, anti-bacterial, and neuroprotective effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, and to inhibit the growth and proliferation of bacteria. This compound has also been shown to protect neurons from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
3-methoxy-5-methyl-1H-pyrazol-4-amine has several advantages for use in lab experiments, including its high purity and stability, and its well-characterized synthesis method. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experimental setups. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on 3-methoxy-5-methyl-1H-pyrazol-4-amine, including:
1. Further investigation of its mechanism of action, including the identification of its molecular targets and the development of more specific inhibitors.
2. Exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Development of new derivatives of this compound with improved solubility and bioavailability.
4. Investigation of its potential use in combination with other drugs or therapies for the treatment of cancer and bacterial infections.
5. Examination of its effects on other physiological systems, such as the immune system and cardiovascular system.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been well-characterized, and its mechanism of action and biochemical and physiological effects are of interest to researchers in various fields. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to new insights and applications for this compound.
合成方法
The synthesis method for 3-methoxy-5-methyl-1H-pyrazol-4-amine involves a series of chemical reactions, starting with the reaction of 2,3-dimethyl-5-nitrothiophene with hydrazine hydrate to form 2,3-dimethyl-5-nitropyrazole. This compound is then reacted with methanol and sodium methoxide to form this compound. The synthesis method has been optimized to achieve high yields and purity, and the resulting compound has been characterized by various analytical techniques.
科学研究应用
3-methoxy-5-methyl-1H-pyrazol-4-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against certain cancer cell lines, and its mechanism of action is of interest to researchers studying cancer biology. This compound has also been shown to have activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to have neuroprotective effects in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.
属性
CAS 编号 |
173682-30-9 |
|---|---|
分子式 |
C5H9N3O |
分子量 |
127.14 g/mol |
IUPAC 名称 |
3-methoxy-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C5H9N3O/c1-3-4(6)5(9-2)8-7-3/h6H2,1-2H3,(H,7,8) |
InChI 键 |
KRMUFKTVDVQPTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)OC)N |
规范 SMILES |
CC1=C(C(=NN1)OC)N |
同义词 |
1H-Pyrazol-4-amine,3-methoxy-5-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



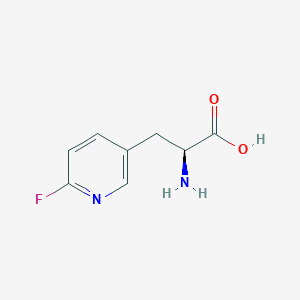
![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)
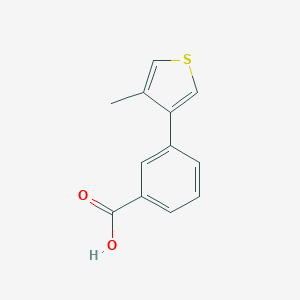
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)

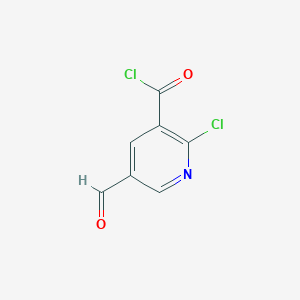



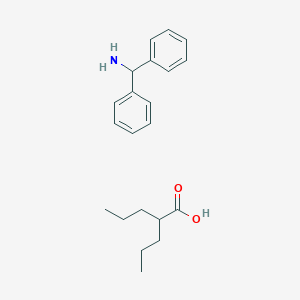
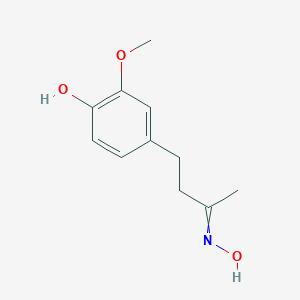
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)
